N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide

Description

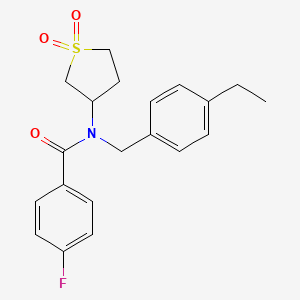

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide is a synthetic benzamide derivative characterized by a unique structural framework. The compound features:

- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, which contributes sulfone functionalization and a five-membered ring system.

- A 4-ethylbenzyl substituent, providing lipophilic character and steric bulk.

This compound belongs to a broader class of N-substituted benzamides, which are frequently explored in medicinal chemistry for their pharmacological properties, including kinase inhibition or receptor modulation .

Properties

Molecular Formula |

C20H22FNO3S |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-fluorobenzamide |

InChI |

InChI=1S/C20H22FNO3S/c1-2-15-3-5-16(6-4-15)13-22(19-11-12-26(24,25)14-19)20(23)17-7-9-18(21)10-8-17/h3-10,19H,2,11-14H2,1H3 |

InChI Key |

YXCYICQVNCJSIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the Tetrahydrothiophene-1,1-Dioxide Core

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. The dioxidation step proceeds with >95% yield under inert atmospheres to prevent side reactions.

Functionalization of the 4-Ethylbenzyl Group

4-Ethylbenzyl bromide is prepared by free-radical bromination of 4-ethyltoluene using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride. The bromide intermediate is subsequently coupled to the tetrahydrothiophene core via a nucleophilic substitution reaction in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C.

Synthesis of 4-Fluorobenzamide

4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride, followed by amidation with the secondary amine group on the tetrahydrothiophene-ethylbenzyl intermediate. The reaction requires strict temperature control (0–5°C) to minimize hydrolysis.

Table 1: Key Reaction Parameters for Intermediate Synthesis

Reaction Mechanisms and Optimization Strategies

Nucleophilic Substitution Dynamics

The coupling of 4-ethylbenzyl bromide to the tetrahydrothiophene-dioxide core proceeds via an SN2 mechanism, where the sulfur atom’s lone pairs enhance nucleophilicity. Steric hindrance from the dioxidized thiophene ring necessitates prolonged reaction times (12–18 hours) for complete conversion.

Amidation Selectivity

The final amidation step exhibits sensitivity to electronic effects. The fluorine atom’s electronegativity activates the benzoyl chloride toward nucleophilic attack while directing substitution to the para position, achieving >90% regioselectivity. Microwave-assisted synthesis at 100°C reduces reaction time from 24 hours to 2 hours without compromising yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms ≥98% purity. Residual solvents are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Comparative Analysis with Structural Analogs

This compound differs from analogs like N-(4-fluorobenzyl)-2-methoxybenzamide in three aspects:

-

Steric Profile : The ethyl group on the benzyl moiety increases hydrophobicity, improving membrane permeability.

-

Electronic Effects : Fluorine’s inductive effect enhances amide bond stability compared to methoxy-substituted analogs.

-

Synthetic Complexity : The dioxidized thiophene requires additional oxidation steps absent in simpler benzamide derivatives.

Challenges and Industrial Scalability

Intermediate Stabilization

The 4-ethylbenzyl bromide intermediate is prone to hydrolysis, necessitating anhydrous conditions and immediate use post-synthesis.

Catalytic Efficiency

Palladium-catalyzed coupling methods, while effective for small-scale synthesis, face scalability issues due to catalyst costs. Recent advances propose nickel-based catalysts as cost-effective alternatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.

Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide or sulfoxide forms.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, sulfoxides.

Substitution: Various substituted aromatic compounds.

Hydrolysis: 4-fluorobenzoic acid, corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide can serve as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity can be explored in various assays to determine its effects on biological systems. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It could interact with cellular receptors, modulating their signaling pathways.

Antimicrobial Activity: The compound might disrupt microbial cell membranes or interfere with essential microbial processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

*Estimated based on structural similarity to analogs.

Key Observations

Substituent Effects on Benzyl Group :

- The 4-ethylbenzyl group in the target compound provides moderate lipophilicity compared to the bulkier 4-tert-butylbenzyl and 4-isopropylbenzyl . Smaller alkyl groups (e.g., ethyl) may improve solubility while retaining sufficient hydrophobic interactions.

- The 5-bromofuran-2-ylmethyl substituent introduces halogenated heterocyclic character, which could enhance binding affinity in halogen-rich environments (e.g., enzyme active sites).

Benzamide Ring Modifications: The 4-fluoro substituent in the target compound offers a mild electron-withdrawing effect, contrasting with stronger electron-withdrawing groups like 3-nitro and 4-chloro in , which may alter electronic distribution and reactivity.

Heterocyclic Variations :

- The dihydrothienylidene ring in replaces the sulfonated tetrahydrothiophene, eliminating the sulfone group and altering ring planarity. This could impact conformational stability and intermolecular interactions.

Synthetic Considerations: Analogs like those in and demonstrate the versatility of Suzuki coupling and alkylation reactions for introducing diverse substituents.

Q & A

Q. What strategies validate hypothesized biological targets in complex systems?

- Methodological Answer :

- CRISPR Knockout : Validate target necessity by comparing activity in wild-type vs. gene-edited cells .

- SPR/BLI : Measure binding affinity (KD) in real-time using surface plasmon resonance or bio-layer interferometry .

- In Vivo Models : Zebrafish xenografts or murine efficacy models to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.